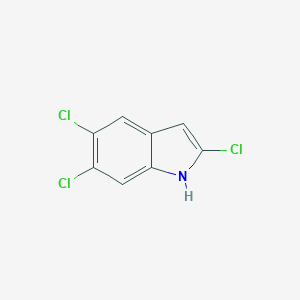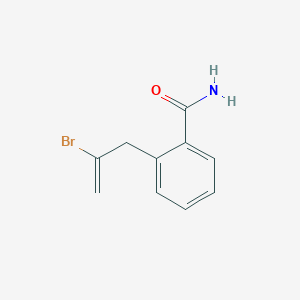
2-(2-bromoprop-2-enyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2-bromoallyl)- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid, where the carboxylic acid group is replaced by an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-(2-bromoallyl)-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoallyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Benzamide, N-(2-bromoallyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of Benzamide, N-(2-bromoallyl)- involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives have been shown to activate human glucokinase, which plays a crucial role in glucose metabolism . The compound’s effects are mediated through binding interactions with the enzyme’s allosteric site, enhancing its catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
2-Bromobenzamide: A benzamide derivative with a bromine atom attached to the benzene ring.
N-Benzimidazol-2yl Benzamide: A benzamide derivative with a benzimidazole group, known for its hypoglycemic effects.
Uniqueness
Benzamide, N-(2-bromoallyl)- is unique due to the presence of the bromoallyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other benzamide derivatives and contributes to its specific biological and industrial uses.
Propriétés
Numéro CAS |
102586-01-6 |
|---|---|
Formule moléculaire |
C10H10BrNO |
Poids moléculaire |
240.1 g/mol |
Nom IUPAC |
2-(2-bromoprop-2-enyl)benzamide |
InChI |
InChI=1S/C10H10BrNO/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H2,12,13) |
Clé InChI |
VLOWQIPKJXJTJQ-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=CC=C1C(=O)N)Br |
SMILES canonique |
C=C(CC1=CC=CC=C1C(=O)N)Br |
Key on ui other cas no. |
102586-01-6 |
Synonymes |
N-(2-Bromo-2-propenyl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


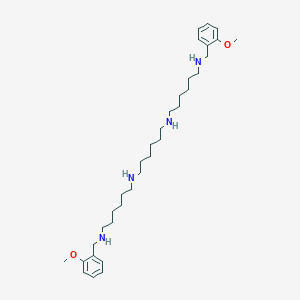
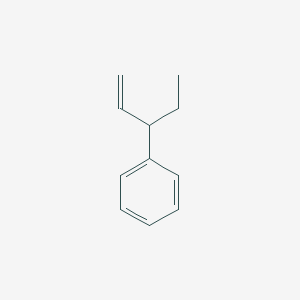
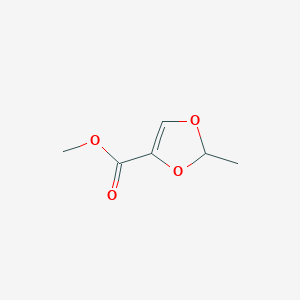
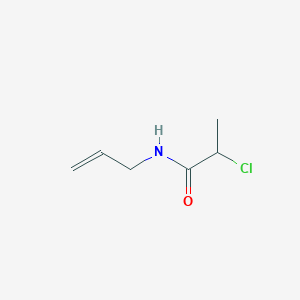


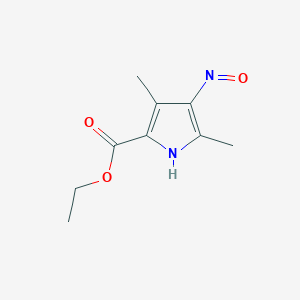
![(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one](/img/structure/B12873.png)
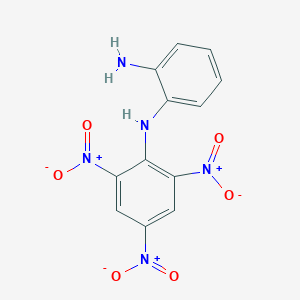

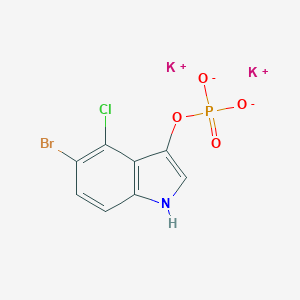

![1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B12884.png)
